1-(2,6-Dimethoxypyridin-3-yl)methanamine dihydrochloride
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Overview
Description
1-(2,6-Dimethoxypyridin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N2O2. It is a derivative of pyridine, characterized by the presence of two methoxy groups at the 2 and 6 positions and a methanamine group at the 3 position. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dimethoxypyridin-3-yl)methanamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dimethoxypyridine.
Functional Group Introduction: The methanamine group is introduced at the 3 position of the pyridine ring through a nucleophilic substitution reaction.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-Scale Synthesis: Utilizing industrial reactors to carry out the nucleophilic substitution reaction.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Quality Control: Ensuring the product meets the required specifications through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dimethoxypyridin-3-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.
Major Products:
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Amines.
Substitution Products: Compounds with different functional groups replacing the methoxy groups.
Scientific Research Applications
1-(2,6-Dimethoxypyridin-3-yl)methanamine dihydrochloride is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Medicine: As a potential therapeutic agent due to its biological activity.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethoxypyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
2,6-Dimethoxypyridine: Lacks the methanamine group.
3-Methoxypyridine: Lacks the methoxy groups at the 2 and 6 positions.
Pyridine: The parent compound without any substituents.
Uniqueness: 1-(2,6-Dimethoxypyridin-3-yl)methanamine dihydrochloride is unique due to the presence of both methoxy and methanamine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
(2,6-dimethoxypyridin-3-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.2ClH/c1-11-7-4-3-6(5-9)8(10-7)12-2;;/h3-4H,5,9H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CECKMJBENBFXKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)CN)OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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